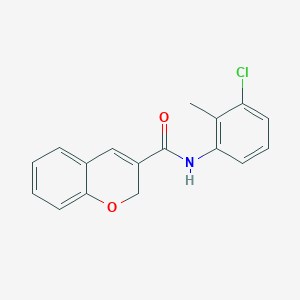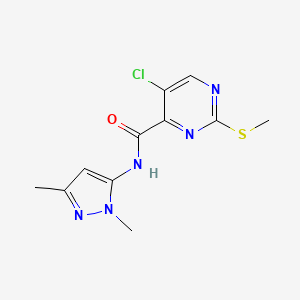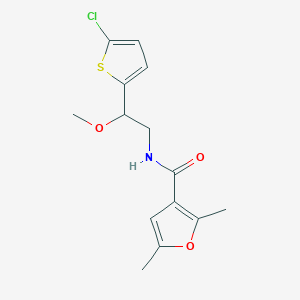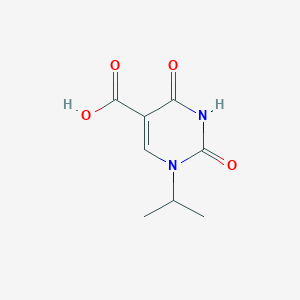![molecular formula C19H14N2OS2 B3017855 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034252-96-3](/img/structure/B3017855.png)
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic molecule that likely contains a thiophene moiety, a pyridine ring, and a carboxamide group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as thiophene derivatives and pyridinecarboxamides, which are known for their pharmacological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides includes the introduction of substituents on the benzene and pyridine rings to evaluate their antiallergic activity . Similarly, the synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide involves reactions with different organic reagents . These methods suggest that the synthesis of this compound would also require careful selection of reagents and controlled reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is typically confirmed using spectroscopic techniques such as IR, ^1H NMR, and MS . These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. The presence of thiophene and pyridine rings in the structure is likely to contribute to the compound's electronic properties and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. For example, the carboxamide group is known for its participation in hydrogen bonding and its reactivity towards nucleophilic substitution reactions. The thiophene and pyridine rings can undergo electrophilic substitution reactions, which are often used to introduce various substituents that can modulate the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic systems like thiophene and pyridine typically results in compounds with higher stability and potential lipophilicity, which can affect their pharmacokinetic properties. The carboxamide group could increase solubility in polar solvents and contribute to the compound's overall bioavailability. The pharmacological activities of related compounds, as seen in the provided papers, suggest that the compound may also exhibit significant biological activities .
科学的研究の応用
Heterocyclic Synthesis
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide and its derivatives play a crucial role in heterocyclic synthesis. Studies have demonstrated the synthesis of various heterocyclic compounds, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, from thiophene-carboxamide derivatives. These compounds are synthesized via the coupling of diazo compounds with cyanoacetate or acetoacetate, showcasing the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic structures (Mohareb et al., 2004).
Drug Discovery
Thiophene derivatives, including this compound, are significant in the drug discovery process, especially as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy due to their ability to selectively inhibit HDACs, which are involved in the regulation of gene expression. The compound MGCD0103 is an example of a thiophene derivative that has shown promise as an anticancer drug due to its selectivity for HDACs 1-3 and 11, indicating the potential of thiophene derivatives in developing targeted cancer therapies (Zhou et al., 2008).
Material Science
In material science, thiophene derivatives are utilized for their electrochromic properties. For instance, copolymers containing thiophene and carbazole have been synthesized and studied for their electrochromic properties. These materials exhibit significant potential in applications such as smart windows and displays due to their ability to change color upon application of an electric current. The study on these copolymers demonstrates the role of thiophene derivatives in advancing material science and developing new technologies (Aydın & Kaya, 2013).
Antioxidant and Anticorrosive Applications
Thiophene derivatives have also been explored for their antioxidant and anticorrosive properties. These compounds can serve as effective additives in motor oils, enhancing their performance and longevity. Research into pyrimidine-5-carboxylate derivatives, closely related to the compound , has led to the development of new additives that provide antioxidant and corrosion inhibition for gasoline lube oils, showcasing the potential of thiophene derivatives in industrial applications (Hassan et al., 2010).
将来の方向性
The future directions for research on “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
作用機序
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
For example, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiophene derivatives have been shown to exhibit a range of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Action Environment
The activity of thiophene derivatives can be influenced by a variety of factors, including the specific chemical structure of the compound, the biological target, and the physiological environment .
特性
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-19(18-9-14-4-1-2-5-17(14)24-18)21-11-13-8-15(12-20-10-13)16-6-3-7-23-16/h1-10,12H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHHYXXNHMHVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)
![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)
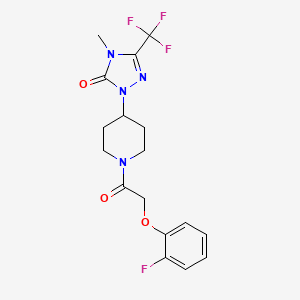
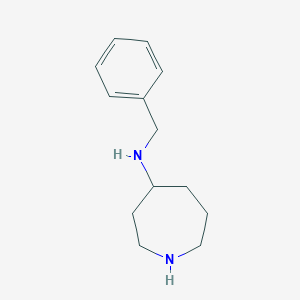
![[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3017782.png)
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)
